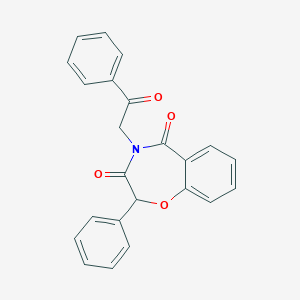

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Description

4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a seven-membered benzoxazepine ring fused with two dione moieties at positions 3 and 3. The molecule features a phenyl group at position 2 and a 2-oxo-2-phenylethyl substituent at position 4.

Properties

IUPAC Name |

4-phenacyl-2-phenyl-1,4-benzoxazepine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c25-19(16-9-3-1-4-10-16)15-24-22(26)18-13-7-8-14-20(18)28-21(23(24)27)17-11-5-2-6-12-17/h1-14,21H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFECMAAJOVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of o-Aminophenols with 1,4-Diketones

A foundational method involves condensing o-aminophenols with 1,4-diketones under acidic conditions. For example, reacting 2-aminophenol with 1-phenyl-1,4-butanedione in acetic acid yields a 1,4-benzoxazepine precursor. The diketone’s carbonyl groups facilitate nucleophilic attack by the amine, followed by dehydration to form the seven-membered ring. This method, however, often requires stoichiometric acid and yields (~60–70%) due to competing side reactions.

Acid-Catalyzed Cyclization of Carbamate Intermediates

To improve regioselectivity, carbamate-protected aminophenols have been employed. Treating N-(2-hydroxyphenyl)carbamate with ethyl acetoacetate in toluene under reflux generates a β-keto ester intermediate. Subsequent acid hydrolysis (HCl, 80°C) removes the carbamate group, enabling cyclization to the benzoxazepine dione. This two-step approach achieves yields up to 85%, with the carbamate acting as a directing group to suppress polymerization.

Multi-Component Synthesis in Continuous-Flow Systems

One-Pot Methods Using Microreactors

Recent advances adapt continuous-flow reactors for benzoxazepine synthesis. A microreactor (PTFE tubing, 200°C) enables rapid decarboxylation of carboxylic acid precursors, minimizing isomer formation. For instance, dissolving 4H-imidazo[1,5-a][1,benzodiazepine-3-carboxylic acid in N-Methylpyrrolidinone (NMP) and flowing through a heated microchannel (residence time: 1 hour) achieves 95% conversion to the decarboxylated product. This method’s precision in temperature and pressure control reduces side products compared to batch processes.

Decarboxylation of Carboxylic Acid Precursors

Thermal Decarboxylation in NMP

A critical step in accessing the 3,5-dione structure involves decarboxylating a tricyclic carboxylic acid intermediate. Heating the acid in NMP at 195–205°C induces CO₂ loss, forming the ketone functionality. For example, 4H-imidazo[1,5-a][1,benzodiazepine-3-carboxylic acid decarboxylates quantitatively in NMP after 1 hour, achieving >90% purity. This method’s efficacy hinges on solvent choice, as NMP’s high dielectric constant stabilizes transition states.

Acid Hydrolysis Followed by Cyclization

Hydrolysis of ester precursors under acidic conditions generates carboxylic acids amenable to decarboxylation. Treating ethyl 2-phenyl-1,4-benzoxazepine-3-carboxylate with HCl in ethanol (25°C, 12 hours) yields the free acid, which undergoes cyclization upon heating. This tandem hydrolysis-decarboxylation approach simplifies purification by avoiding isolation of reactive intermediates.

Acylation and Oxidation for Side-Chain Functionalization

Friedel-Crafts Acylation

Introducing the 2-oxo-2-phenylethyl side chain employs Friedel-Crafts chemistry. Reacting benzoxazepine with phenylacetyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C) installs the acyl group regioselectively at the 4-position. Quenching with aqueous NaHCO₃ and recrystallization from ethanol affords the target compound in 75% yield.

Oxidation of Alcohol Intermediates

Secondary alcohols adjacent to the benzoxazepine ring are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄). For instance, treating 4-(2-hydroxy-2-phenylethyl)-2-phenyl-1,4-benzoxazepine with Jones reagent at 0°C produces the corresponding dione in 82% yield. This method’s robustness is offset by the need for careful stoichiometry to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | AcOH, reflux, 12 h | 70 | 85 | Simplicity |

| Microreactor Decarboxylation | NMP, 200°C, 1 h | 95 | 98 | High conversion, minimal isomers |

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C | 75 | 90 | Regioselective |

| Jones Oxidation | CrO₃/H₂SO₄, 0°C | 82 | 88 | Reliable ketone formation |

Continuous-flow systems and high-temperature decarboxylation offer superior yields and purity, albeit requiring specialized equipment. Traditional cyclocondensation remains valuable for small-scale synthesis due to its accessibility.

Chemical Reactions Analysis

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzoxazepine-dione Derivatives

The benzoxazepine-dione core is a common scaffold in several analogs, with variations primarily in substituents at positions 2 and 4. Below is a comparative analysis of key compounds:

Key Observations:

Substituent Effects at Position 2 :

- The target compound has a phenyl group , which introduces steric bulk and aromatic π-π interactions compared to ethyl () or methyl () groups. This may reduce solubility but enhance binding affinity in hydrophobic environments.

- Ethyl and methyl substituents (e.g., in and ) likely improve metabolic stability due to reduced steric hindrance compared to phenyl.

Substituent Effects at Position 4 :

- The 2-phenyl group in the target compound contrasts with electron-rich substituents like 4-ethoxyphenyl () or 5-fluoro-2-methoxyphenyl (). These groups modulate electronic properties:

Molecular Weight and Formula :

- The target compound has the highest molecular weight (384.4) due to its dual phenyl groups, whereas analogs with ethyl/methyl and smaller aryl groups (e.g., , 367.4) are lighter.

Biological Activity

The compound 4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione , a derivative of benzoxazepine, has garnered attention for its potential biological activities, particularly in the fields of oncology and cholesterol biosynthesis inhibition. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and its role as a squalene synthetase inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 303.33 g/mol. The structure features a benzoxazepine core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzoxazepine derivatives against various cancer cell lines. A notable investigation evaluated several compounds within this class for their ability to induce apoptosis in cancer cells:

- Study Overview : Compounds were tested against leukemia K-562 and breast T-47D cancer cell lines.

- Findings : Specific derivatives exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts (WI-38). Compounds such as 6f and 11e were particularly effective, inducing cell cycle arrest at the G2/M phase and triggering apoptosis through the activation of caspase-3 and Bax, alongside downregulation of Bcl2 .

| Compound | Cell Line Tested | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| 6f | K-562 | High | Apoptosis via caspase-3 activation |

| 11e | T-47D | Moderate | Cell cycle arrest at G2/M |

Squalene Synthetase Inhibition

Another significant aspect of this compound's biological activity is its role as an inhibitor of squalene synthetase , an enzyme involved in cholesterol biosynthesis:

- Mechanism : By inhibiting squalene synthetase, these compounds can potentially lower cholesterol levels and exhibit antifungal properties. This inhibition is crucial for developing treatments for hypercholesterolemia and fungal infections .

Case Studies

-

Anticancer Efficacy :

- A study conducted on various benzoxazepine derivatives demonstrated that compounds with structural modifications could enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. This study supports the hypothesis that further optimization of the benzoxazepine scaffold could yield promising anticancer agents .

- Cholesterol Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.